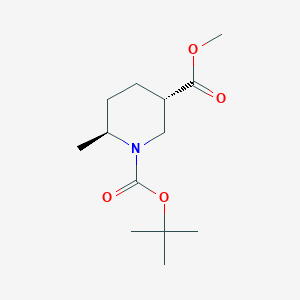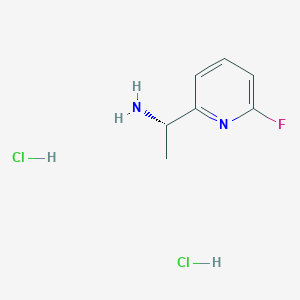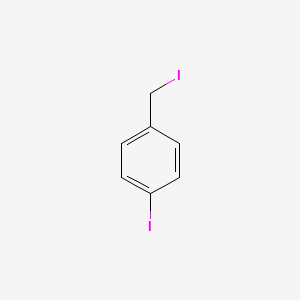
1-Iodo-4-(iodomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-4-(iodomethyl)benzene is an organic compound with the molecular formula C7H6I2. It is a derivative of benzene, where two iodine atoms are substituted at the para positions of the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(iodomethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 4-methylbenzyl alcohol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as copper(II) sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-4-(iodomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 4-methylbenzyl iodide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone.
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-methylbenzyl iodide.
Applications De Recherche Scientifique
1-Iodo-4-(iodomethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the labeling of biomolecules for imaging studies.
Medicine: Investigated for its potential use in radiopharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Iodo-4-(iodomethyl)benzene exerts its effects involves the reactivity of the iodine atoms. In nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates that facilitate the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- 1-Iodo-4-methylbenzene
- 1-Iodo-2,4-dimethylbenzene
- 1-Iodo-2-methylbenzene
- 1-Bromo-4-iodobenzene
Comparison: 1-Iodo-4-(iodomethyl)benzene is unique due to the presence of two iodine atoms at the para positions, which enhances its reactivity in substitution and coupling reactions compared to its mono-iodinated counterparts. This dual iodination also makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C7H6I2 |
|---|---|
Poids moléculaire |
343.93 g/mol |
Nom IUPAC |
1-iodo-4-(iodomethyl)benzene |
InChI |
InChI=1S/C7H6I2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 |
Clé InChI |
SBENHOVOFFTMMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


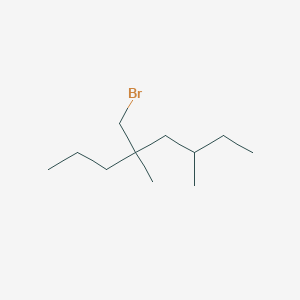


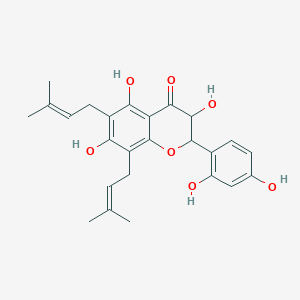
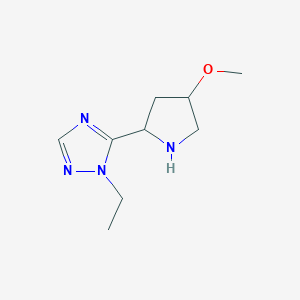
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)
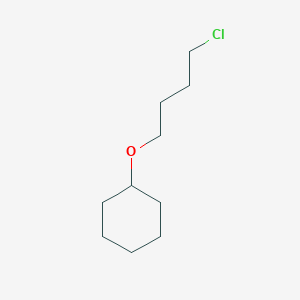
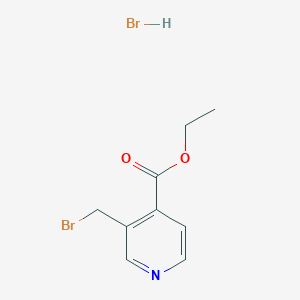
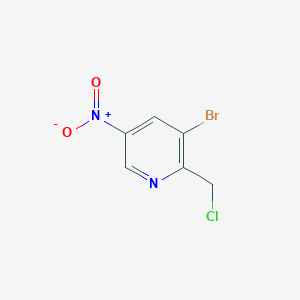
![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
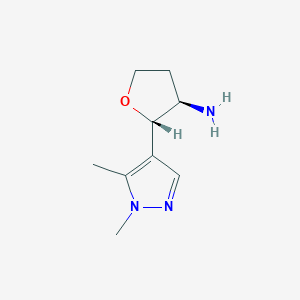
![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
